molecular formula C12H27O3Ti B3343131 Titanium tributanolate CAS No. 5058-41-3

Titanium tributanolate

Cat. No.: B3343131
CAS No.: 5058-41-3
M. Wt: 267.21 g/mol
InChI Key: NUFATYMMMZQQCQ-UHFFFAOYSA-N
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Description

Titanium tributanolate, also known as titanium(IV) butoxide, is an organometallic compound with the chemical formula Ti(OBu)₄. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is widely used in various industrial and research applications due to its reactivity and ability to form titanium dioxide upon hydrolysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanium tributanolate is typically synthesized through the reaction of titanium tetrachloride with butanol. The reaction is carried out under anhydrous conditions to prevent the formation of titanium dioxide. The general reaction is as follows:

TiCl4+4BuOHTi(OBu)4+4HCl\text{TiCl}_4 + 4 \text{BuOH} \rightarrow \text{Ti(OBu)}_4 + 4 \text{HCl} TiCl4​+4BuOH→Ti(OBu)4​+4HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process includes:

    Reactants: Titanium tetrachloride and butanol.

    Reaction Conditions: Anhydrous environment, typically under nitrogen or argon atmosphere.

    Purification: The product is purified by distillation under reduced pressure to remove any unreacted butanol and by-products.

Chemical Reactions Analysis

Types of Reactions: Titanium tributanolate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form titanium dioxide and butanol.

    Alcoholysis: Reacts with other alcohols to exchange the butoxide groups.

    Oxidation: Can be oxidized to form titanium dioxide.

Common Reagents and Conditions:

    Hydrolysis: Water or moisture in the air.

    Alcoholysis: Other alcohols such as methanol or ethanol.

    Oxidation: Oxygen or air.

Major Products Formed:

    Hydrolysis: Titanium dioxide (TiO₂) and butanol.

    Alcoholysis: Titanium alkoxides with different alkyl groups.

    Oxidation: Titanium dioxide.

Scientific Research Applications

Titanium tributanolate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of titanium dioxide nanoparticles, which are employed as catalysts, photocatalysts, and in the production of pigments.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible titanium dioxide.

    Medicine: Explored for its antimicrobial properties and potential use in medical coatings.

    Industry: Utilized in the production of high-performance ceramics, coatings, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which titanium tributanolate exerts its effects is primarily through the formation of titanium dioxide upon hydrolysis or oxidation. Titanium dioxide is known for its photocatalytic properties, which involve the generation of reactive oxygen species (ROS) under light irradiation. These ROS can degrade organic pollutants, kill bacteria, and initiate various chemical reactions.

Molecular Targets and Pathways:

    Photocatalysis: Titanium dioxide generates electron-hole pairs upon exposure to light, leading to the formation of ROS.

    Antimicrobial Action: ROS generated by titanium dioxide can damage bacterial cell membranes and DNA, leading to cell death.

Comparison with Similar Compounds

    Titanium tetraisopropoxide (Ti(OiPr)₄): Used in similar applications but has different physical properties due to the isopropoxide groups.

    Titanium tetraethoxide (Ti(OEt)₄): Another titanium alkoxide with ethoxide groups, used in the synthesis of titanium dioxide and other titanium-based materials.

Uniqueness of Titanium Tributanolate: this compound is unique due to its specific alkoxide groups, which provide distinct solubility and reactivity characteristics. Its ability to form high-purity titanium dioxide makes it particularly valuable in applications requiring precise control over the properties of the final product.

Properties

IUPAC Name

butan-1-olate;titanium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9O.Ti/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFATYMMMZQQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[O-].CCCC[O-].CCCC[O-].[Ti+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O3Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198598
Record name Titanium tributanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5058-41-3
Record name Titanium tributanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium tributanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Titanium tributanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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